Enisamium iodide

Übersicht

Beschreibung

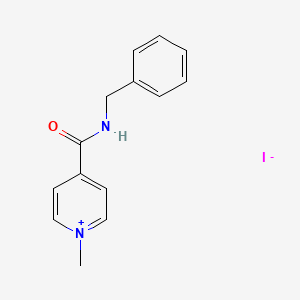

Enisamiumjodid, auch bekannt als N-Benzyl-1-methylpyridin-1-ium-4-carboxamidjodid, ist ein Derivat der Isonikotinsäure. Es ist ein registriertes antivirales Medikament, das hauptsächlich in osteuropäischen Ländern wie der Ukraine, Kasachstan, der Mongolei und Belarus eingesetzt wird. Die Verbindung wird unter Handelsbezeichnungen wie Amizon, Amizon Max und Amizonchik vermarktet. Enisamiumjodid ist bekannt für seine antiviralen Eigenschaften, insbesondere gegen Influenzaviren und Coronaviren .

2. Herstellungsmethoden

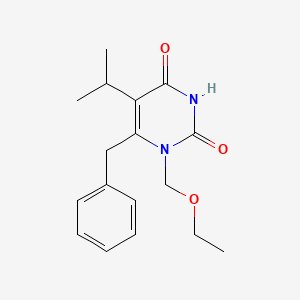

Synthetische Routen und Reaktionsbedingungen: Enisamiumjodid wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Derivate der Isonikotinsäure beteiligt sind. Die primäre Syntheseroute beinhaltet die Reaktion von N-Methyl-4-benzylcarbamidopyridiniumjodid mit geeigneten Reagenzien unter kontrollierten Bedingungen. Der Prozess umfasst typischerweise Schritte wie Nitrierung, Reduktion und Jodierung, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Enisamiumjodid beinhaltet eine Vakuumtrocknungsmethode in einem Apparat mit einer Bandmischvorrichtung. Diese Methode stellt die Qualität des Produkts sicher, indem optimale Trocknungsbedingungen eingehalten werden. Der Trocknungsprozess ist entscheidend, um die gewünschte Reinheit und Konsistenz der Verbindung zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enisamium iodide is synthesized through a series of chemical reactions involving isonicotinic acid derivatives. The primary synthetic route involves the reaction of N-methyl-4-benzylcarbamidopyridinium iodide with appropriate reagents under controlled conditions. The process typically includes steps such as nitration, reduction, and iodination to achieve the final product .

Industrial Production Methods: Industrial production of this compound involves a vacuum drying method in an apparatus with a tape mixing device. This method ensures the quality of the product by maintaining optimal drying conditions. The drying process is crucial for achieving the desired purity and consistency of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Enisamiumjodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Enisamiumjodid in seine reduzierten Formen umwandeln.

Substitution: Das Jodid-Ion in Enisamiumjodid kann unter geeigneten Bedingungen durch andere Halogenide oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenaustauschreaktionen beinhalten häufig Reagenzien wie Natriumjodid oder Kaliumjodid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene halogenierte Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Enisamiumjodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Isonikotinsäurederivaten zu untersuchen.

Biologie: Enisamiumjodid wird auf seine antiviralen Eigenschaften gegen verschiedene Stämme von Influenza und Coronaviren untersucht.

Medizin: Die Verbindung wird in klinischen Studien zur Behandlung viraler Atemwegsinfektionen wie Influenza und COVID-19 eingesetzt. .

Industrie: Enisamiumjodid wird in der pharmazeutischen Industrie zur Herstellung von antiviralen Medikamenten verwendet.

5. Wirkmechanismus

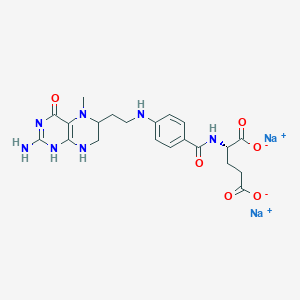

Die antivirale Aktivität von Enisamiumjodid ist hauptsächlich mit der Hemmung der viralen RNA-Polymerase verbunden. Dieses Enzym ist für die Replikation viraler Genome entscheidend. Enisamiumjodid hemmt effektiv die Replikation von Influenzaviren und Coronaviren, indem es deren RNA-Polymerase angreift. Der aktive Metabolit der Verbindung, VR17-04, spielt eine bedeutende Rolle bei dieser hemmenden Wirkung .

Ähnliche Verbindungen:

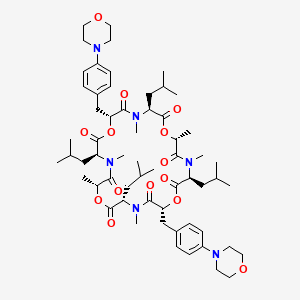

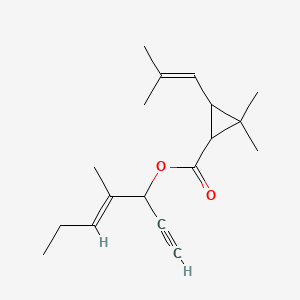

Isonikotinsäurederivate: Enisamiumjodid ist strukturell mit anderen Isonikotinsäurederivaten verwandt, die ebenfalls antivirale Eigenschaften aufweisen.

Organoiodverbindungen: Verbindungen wie Jodoform, Methylenjodid und Methyljodid weisen Ähnlichkeiten in ihrer chemischen Struktur und Reaktivität mit Enisamiumjodid auf.

Einzigartigkeit: Enisamiumjodid zeichnet sich durch seine spezifische antivirale Aktivität gegen ein breites Spektrum von Viren aus, darunter Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B, Respiratorisches Syncytial-Virus und Coronaviren wie SARS-CoV-2. Seine Fähigkeit, die virale RNA-Polymerase zu hemmen, macht es zu einer einzigartigen und wertvollen Verbindung in der antiviralen Forschung und Therapie .

Wirkmechanismus

The antiviral activity of enisamium iodide is primarily associated with the inhibition of viral RNA polymerase. This enzyme is critical for the replication of viral genomes. This compound effectively inhibits the replication of influenza viruses and coronaviruses by targeting their RNA polymerase. The compound’s active metabolite, VR17-04, plays a significant role in this inhibitory action .

Vergleich Mit ähnlichen Verbindungen

Isonicotinic Acid Derivatives: Enisamium iodide is structurally related to other isonicotinic acid derivatives, which also exhibit antiviral properties.

Organoiodine Compounds: Compounds like iodoform, methylene iodide, and methyl iodide share similarities in their chemical structure and reactivity with this compound.

Uniqueness: this compound stands out due to its specific antiviral activity against a broad spectrum of viruses, including influenza A (H1N1, H3N2, H5N1, H7N9), influenza B, respiratory syncytial virus, and coronaviruses like SARS-CoV-2. Its ability to inhibit viral RNA polymerase makes it a unique and valuable compound in antiviral research and therapy .

Eigenschaften

IUPAC Name |

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSOAHPXYZRFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173960 | |

| Record name | Enisamium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

201349-37-3 | |

| Record name | Enisamium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enisamium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENISAMIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

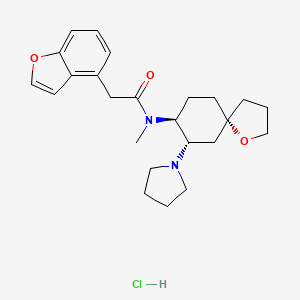

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

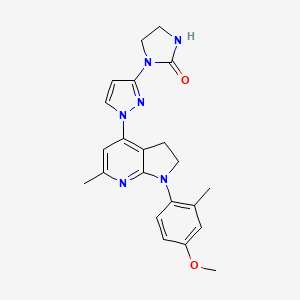

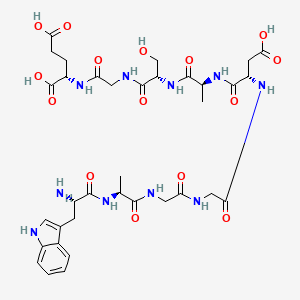

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.